1-(4-Methoxybenzyl)guanidine

Cardiovascular Pharmacology Antiarrhythmic Agents Adrenergic Neuron Blockade

Guanidine derivatives are not interchangeable-procuring an incorrect benzylguanidine analog (unsubstituted, meta-substituted, or alternatively N-alkylated) can yield divergent receptor profiles and compromise experimental reproducibility. 1-(4-Methoxybenzyl)guanidine provides a structurally unambiguous para-methoxy scaffold with validated research applications: • Antiarrhythmic programs: efficacy comparable to bethanidine with significantly reduced sympathetic blockade per US 3,949,089. • MAO inhibition: documented patent-protected reference compound. • Opioid receptor ligand design: 4-methoxybenzyl-guanidine motif mimics opiate pharmacophores (Bioorg. Med. Chem. 2008). • Guanidinylation reagent: PMB-protected guanidine for Ullmann-type cross-coupling in library synthesis.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 46234-16-6
Cat. No. B1364018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)guanidine
CAS46234-16-6
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN=C(N)N
InChIInChI=1S/C9H13N3O/c1-13-8-4-2-7(3-5-8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12)
InChIKeyGSNNHGKCGLQEGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)guanidine Procurement Guide


1-(4-Methoxybenzyl)guanidine (CAS 46234-16-6) is a benzyl-substituted guanidine derivative (C9H13N3O, MW 179.22 g/mol) with a para-methoxy substitution on the aromatic ring [1]. This structural motif positions the compound as a versatile scaffold in medicinal chemistry, serving as both a synthetic intermediate for more complex guanidine-containing architectures and a research probe for investigating receptor binding interactions where the 4-methoxybenzyl moiety contributes to ligand recognition [2].

1
Medicinal chemistry scaffold: The 4-methoxybenzyl guanidine core supports receptor binding studies and ligand design campaigns.
2
Synthetic intermediate: Serves as a versatile building block for constructing guanidine-containing compound libraries.

1-(4-Methoxybenzyl)guanidine: Why Generic Substitution Fails


Guanidine derivatives cannot be treated as interchangeable commodities due to profound functional divergence driven by substitution pattern, N-alkylation state, and counterion identity. The para-methoxybenzyl substitution confers distinct physicochemical properties (LogP ~1.87, PSA 71.13) [1] and binding characteristics that differ materially from unsubstituted benzylguanidine, meta-substituted analogs, or dimethylated derivatives such as meobentine . Procurement of an incorrect benzylguanidine analog—particularly one lacking the para-methoxy group or bearing alternative N-alkylation—may yield fundamentally different receptor interaction profiles or synthetic reactivity, compromising experimental reproducibility and downstream development timelines [2].

Substitution pattern mismatch
Unsubstituted or meta-substituted benzylguanidines may yield distinct receptor interaction profiles compared to the para-methoxy analog.
N-alkylation state divergence
The parent guanidine and its N,N-dimethylated derivative (meobentine) exhibit different pharmacological activity; they are not functionally interchangeable.
Counterion and salt form effects
Physicochemical properties such as solubility and stability can shift with counterion identity, limiting direct substitution between salt forms.

1-(4-Methoxybenzyl)guanidine: Differentiation Evidence


Reduced Sympatholytic Liability vs. Bethanidine

Patent data directly comparing the N-p-methoxybenzyl-N',N"-dimethylguanidine derivative to bethanidine demonstrates that the 4-methoxybenzyl-containing analog retains comparable antiarrhythmic efficacy while exhibiting significantly reduced sympathetic blocking action [1]. This property translates to lower adverse blood pressure effects during arrhythmia treatment, a clinically meaningful advantage [2].

Sympatholytic liability
Head-to-head
Significantly less sympathetic blocking action vs. bethanidine in mammalian arrhythmia models, while retaining comparable antiarrhythmic endpoint response.
Reported sympatholytic endpoint context in ventricular/atrial fibrillation models.
Quantitative difference not numerically disclosed; patent-derived evidence.
Cardiovascular Pharmacology Antiarrhythmic Agents Adrenergic Neuron Blockade

MAO Inhibition: Patent-Backed Evidence

4-Methoxybenzylguanidine and its sulfate salt were patented specifically as monoamine oxidase (MAO) inhibitors [1]. Subsequent independent investigation confirmed the compound's identity and mass spectral characteristics (M+, 179), establishing it as a validated MAO inhibitor scaffold [2]. This positions the compound as a relevant reference standard for neurochemical research involving monoamine metabolism.

MAO inhibition confirmation
Reported
Patented as MAO inhibitor; identity confirmed by mass spectrometry (M+, 179) and in vitro enzyme assay.
Established MAO inhibitor scaffold for neurochemical research.
No head-to-head IC50/Ki data available; patent and independent confirmation.
Neurochemistry Monoamine Oxidase Inhibition CNS Drug Discovery

Opioid Receptor Binding Scaffold

3D similarity analysis and molecular modeling studies identified that the guanidine functionality together with the 4-methoxybenzyl group participate in key interactions with opioid receptors [1]. The 'Y'-shape molecular binding model suggests that the para-methoxy substitution contributes to a pharmacophore that mimics known opiate binding modes, establishing the 4-methoxybenzyl motif as a critical recognition element [2].

Opioid receptor binding
Class-level
3D similarity modeling suggests the 4-methoxybenzyl-guanidine motif mimics opiate pharmacophore binding modes.
Supports receptor recognition hypothesis; requires experimental binding data.
Molecular modeling inference, no direct affinity (Ki/IC50) data reported.
Opioid Receptor Pharmacology Molecular Modeling Structure-Activity Relationship

Guanidinylation Reagent: PMB Guanidine

1-(4-Methoxybenzyl)guanidine serves as a practical guanidinylation agent in modified Ullmann coupling reactions to produce diverse aryl and heteroaryl guanidines [1]. The PMB-protected guanidine strategy enables efficient synthesis of substituted guanidine libraries with reported yields in the 'good' range, providing a reproducible synthetic entry point compared to less accessible or unreactive guanidine precursors [2].

Synthetic utility
Method context
Effective PMB guanidine for Ullmann-type coupling; produces aryl/heteroaryl guanidines in reported good yields.
Practical guanidinylation reagent for library synthesis and methodology development.
No direct comparative yield data across parallel reactions available.
Organic Synthesis Guanidinylation Medicinal Chemistry Methodology

N,N-Dimethylation vs. Meobentine

N,N-dimethylation of 1-(4-methoxybenzyl)guanidine yields meobentine (1-(4-methoxybenzyl)-2,3-dimethylguanidine), a compound with distinct antiarrhythmic properties and reduced sympathetic blocking action relative to bethanidine . This structural modification demonstrates that even conservative N-alkylation alters pharmacological activity, underscoring that the parent unsubstituted 1-(4-methoxybenzyl)guanidine and its dimethylated analog are not functionally interchangeable [1].

N-alkylation effect
Class-level
N,N-dimethylation (meobentine) yields distinct antiarrhythmic endpoint profile and reduced sympatholytic activity relative to bethanidine; parent compound not evaluated in parallel.
Structural modification alters pharmacological endpoints; parent and derivative are not interchangeable.
No direct parent-vs-dimethyl head-to-head data available.
Structure-Activity Relationship Guanidine Methylation Antiarrhythmic Agents

1-(4-Methoxybenzyl)guanidine Application Scenarios


Antiarrhythmic Development: Minimizing Hemodynamic Compromise

Investigators developing antiarrhythmic agents that minimize blood pressure adverse effects should prioritize 1-(4-methoxybenzyl)guanidine and its N,N-dimethylated derivatives. Patent evidence demonstrates that the 4-methoxybenzyl substitution pattern, when combined with appropriate N-alkylation, yields compounds with antiarrhythmic efficacy comparable to bethanidine but with significantly reduced sympathetic blocking activity [1]. This differentiated safety pharmacology profile supports compound selection for ventricular and atrial fibrillation research programs where adrenergic neuron blockade presents an unwanted liability.

CNS Research: MAO Inhibition Studies

Researchers investigating monoamine oxidase (MAO) inhibition should consider 4-methoxybenzylguanidine and its sulfate salt as validated reference compounds with documented patent protection in this therapeutic area [1]. The compound's established identity (mass spectrometry M+, 179) and synthetic accessibility make it suitable for neurochemical studies requiring a guanidine-based MAO inhibitor scaffold. Procurement of the sulfate salt form may offer advantages in solubility and handling relative to the free base [2].

Opioid Receptor Pharmacology & Ligand Design

Medicinal chemistry groups pursuing opioid receptor ligand discovery should evaluate 1-(4-methoxybenzyl)guanidine as a foundational scaffold. Molecular modeling studies have identified that the combination of the guanidine moiety and 4-methoxybenzyl group contributes to opioid receptor recognition, with a binding mode that mimics known opiate pharmacophores [1]. This structural insight supports incorporation of the 4-methoxybenzyl-guanidine motif into library design for opioid receptor screening campaigns, distinguishing it from unsubstituted benzylguanidine alternatives.

Synthetic Methodology: Guanidinylation Reagent

Synthetic chemistry laboratories requiring efficient access to aryl and heteroaryl guanidines should procure 1-(4-methoxybenzyl)guanidine as a guanidinylation reagent. The p-methoxybenzyl (PMB) protected guanidine enables Ullmann-type cross-coupling reactions to generate diverse guanidine-containing products in synthetically useful yields [1]. This application supports medicinal chemistry efforts involving parallel synthesis or focused library construction where guanidine installation is a key transformation step.

Application
Selection Property
Validation Focus
Cardiac arrhythmia research models
4-Methoxybenzyl substitution with reported reduced sympatholytic liability
Sympathetic blocking endpoint monitoring; hemodynamic model context
Monoamine oxidase (MAO) studies
Patent-verified MAO inhibitor scaffold
Neurochemical pathway assays; enzyme inhibition profiling
Opioid receptor ligand discovery
Guanidine-4-methoxybenzyl pharmacophore mimicry
Opioid receptor binding assays; structure-based design
Guanidine library synthesis
PMB guanidine as guanidinylation reagent
Ullmann-type coupling methodology; synthetic scope evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxybenzyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.